molecular formula C12H9Cl2NO2S B312771 N-(3,4-dichlorophenyl)benzenesulfonamide

N-(3,4-dichlorophenyl)benzenesulfonamide

Cat. No.: B312771
M. Wt: 302.2 g/mol
InChI Key: RNPDZNZTNMSCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3,4-dichlorophenyl group at the nitrogen atom. Sulfonamides are widely studied for their structural versatility and biological relevance, particularly in antimicrobial and enzyme-inhibitory applications. The compound’s synthesis typically involves reacting benzenesulfonyl chloride with 3,4-dichloroaniline under controlled conditions, yielding a stable crystalline product .

Properties

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9Cl2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H

InChI Key

RNPDZNZTNMSCCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzenesulfonamide Derivatives

Compound Name Substituents on Benzenesulfonamide Substituents on Aniline Ring Dihedral Angle (°) Melting Point (°C) MIC (μg/mL)*
N-(3,4-Dichlorophenyl)benzenesulfonamide None 3,4-dichloro 68.9 171–174 Not reported
4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide 4-Cl, 2-CH₃ 3,4-dichloro Not reported Not reported Not reported
4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (R536628) 4-Cl 3,5-dichloro Not reported Not reported 4 (B. anthracis)
N-(3,4-Dichlorophenyl)-4-methoxybenzenesulfonamide (R577898) 4-OCH₃ 3,4-dichloro Not reported Not reported 16 (F. tularensis)
2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide 2,4-Cl 3,4-dichloro -48.2 (torsion) Not reported Not reported

MIC values against pathogens: *B. anthracis (B.a.), F. tularensis (F.t.).

Key Observations:

  • Substituent Position: The 3,4-dichloro substitution on the aniline ring is common in bioactive compounds (e.g., R577898, diuron ), suggesting enhanced target affinity compared to 3,5-dichloro isomers (e.g., R536628) .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl) on the benzenesulfonamide ring improve antimicrobial activity. For example, R536628 (4-Cl) exhibits lower MIC values (4 μg/mL) than R577898 (4-OCH₃, MIC = 16 μg/mL), likely due to increased electrophilicity .
  • Steric and Conformational Effects: The dihedral angle between aromatic rings (68.9° in the parent compound) influences molecular packing and solubility.

Hydrogen Bonding and Crystal Packing

The parent compound forms N–H···O hydrogen bonds (Table 1, ), which stabilize its crystal lattice. In contrast, derivatives with bulkier substituents (e.g., 2-CH₃) may exhibit altered hydrogen-bonding networks, affecting solubility and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.